Hydrogen-Bond Donor Capacity: Target Compound vs. Unsubstituted Cyclobutanecarboxamide
The target compound possesses four hydrogen-bond donor atoms (amide N–H, tertiary alcohol O–H, and two contributions from the hydroxyl group), compared to only one H-bond donor in the parent cyclobutanecarboxamide (CAS 1503-98-6) . This three-donor increase directly impacts aqueous solubility and target binding pharmacophore compatibility, representing a quantifiable structural differentiation relevant to procurement for medicinal chemistry campaigns [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 4 H-bond donors |
| Comparator Or Baseline | Cyclobutanecarboxamide (CAS 1503-98-6): 1 H-bond donor |
| Quantified Difference | +3 H-bond donors ( 300% increase) |
| Conditions | Predicted property from ZINC database; compound identifier ZINC49803971 vs. ChemSpider data for cyclobutanecarboxamide |
Why This Matters
A three-fold difference in hydrogen-bond donor count dictates aqueous solubility and target-binding pharmacophore compatibility, making the target compound unsuitable for substitution by the parent scaffold in any medicinal chemistry program requiring specific H-bond interactions.
- [1] ZINC Database. ZINC49803971. H-bond donors: 4; H-bond acceptors: 3; tPSA: 77 Ų; rotatable bonds: 4. View Source
